(9R)-9-hydroxydecanoic acid
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Overview
Description
(9R)-9-hydroxydecanoic acid is an (omega-1)-hydroxy fatty acid that is capric acid in which the 9-pro-R hydrogen is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a decanoic acid.
Scientific Research Applications
Cyanobacterial Compounds
Murakami et al. (1992) isolated (9R-10E,12Z,15Z)-9-Hydroxyotadecatrienoic acid and (9R,10E,12Z)-9-hydroxyoctadecadienoic acid from the cyanobacterium Anabaena flos-aquae, marking the first report of natural 9R-oxygenated fatty acids (Murakami, Shirahashi, Nagatsu, & Sakakibara, 1992).
Cancer Cell Cycle Impact
Busi et al. (2019) discovered that 9-Hydroxystearic acid, a compound structurally similar to (9R)-9-hydroxydecanoic acid, binds the catalytic site of HDAC1 in cancer cells, leading to cell growth inhibition and differentiation. This finding highlights the potential of 9R-hydroxy fatty acids in cancer therapy (Busi et al., 2019).
Epidermal Barrier Function
Chiba et al. (2018) investigated the effect of 9-Hydroxy-10E,12Z-octadecadienoic acid on human keratinocytes, revealing its role in disrupting the epidermal barrier, a finding that could have implications for skin health and disease research (Chiba et al., 2018).
Enzymatic Production and Biotechnology
Kim et al. (2015) achieved the stereo-selective enzymatic production of 9R-hydroxy fatty acids from omega-3 fatty acids, demonstrating an efficient method for their production in biotechnology (Kim, An, Lee, & Oh, 2015).
Biosynthesis and Chemical Analysis
Research by Sattler and Haufe (1995) on the synthesis of both enantiomers of fluoro-phoracantholide I, including a compound related to this compound, contributed to the understanding of lipase-catalyzed enantioselective esterifications in chemical analysis (Sattler & Haufe, 1995).
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(9R)-9-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
UOQXHXSPGSKEGI-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCC(=O)O)O |
Canonical SMILES |
CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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